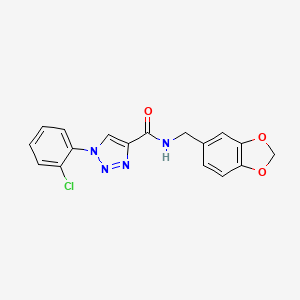![molecular formula C22H26N4O B11201819 4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine](/img/structure/B11201819.png)
4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperidine ring, and a 4-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the condensation of an aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-methyl group: This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the piperidine ring: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a piperidine derivative under appropriate conditions, such as heating or using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolopyrimidine core.
Uniqueness
4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N4O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-[7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C22H26N4O/c1-15(2)17-4-6-18(7-5-17)20-8-11-23-21-19(14-24-26(20)21)22(27)25-12-9-16(3)10-13-25/h4-8,11,14-16H,9-10,12-13H2,1-3H3 |
InChI Key |
SIASWTFNZNLAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide](/img/structure/B11201737.png)
![N-(2,4-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11201738.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11201741.png)
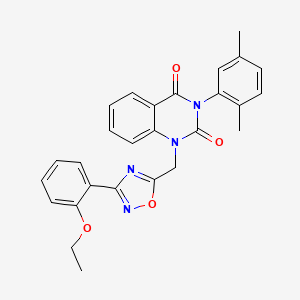
![3-[4-(dimethylamino)phenyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11201746.png)
![3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11201768.png)
![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11201770.png)
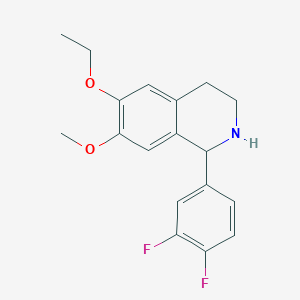
amino]-3-phenylbutanoic acid](/img/structure/B11201782.png)
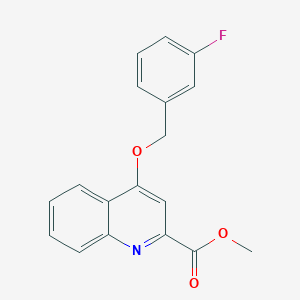
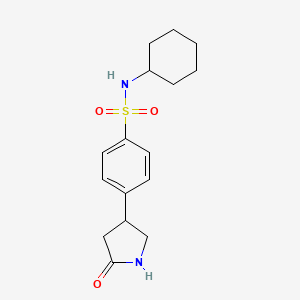
![2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-YL}-N-methyl-N-phenylacetamide](/img/structure/B11201808.png)
![5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B11201812.png)
